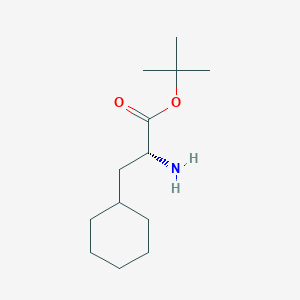

(R)-tert-Butyl 2-amino-3-cyclohexylpropanoate

Description

(R)-tert-Butyl 2-amino-3-cyclohexylpropanoate is a chiral amino ester derivative characterized by a tert-butyl ester group, a cyclohexyl substituent, and a stereogenic center at the α-carbon. This compound is structurally significant in pharmaceutical and materials science due to its tert-butyl group, which enhances steric bulk and stability, and the cyclohexyl moiety, which contributes to lipophilicity and conformational rigidity.

Properties

IUPAC Name |

tert-butyl (2R)-2-amino-3-cyclohexylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO2/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h10-11H,4-9,14H2,1-3H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHYVCSFGFKQIG-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1CCCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CC1CCCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enamine Alkylation and Stork-Type Reactions

A foundational method for constructing the cyclohexylpropanoate backbone involves the Stork-enamine alkylation strategy. In a representative protocol, a Boc-protected δ-keto-ester intermediate is synthesized via a one-pot, three-step process:

-

Enamine formation : Morpholine condenses with 4-piperidone under Dean-Stark conditions to remove water.

-

Alkylation : The enamine intermediate reacts with methyl acrylate, followed by hydrolysis to yield the δ-keto-ester.

-

Stereoselective amination : The keto-ester undergoes reductive amination with a chiral amine source to introduce the (R)-configured amino group.

Key parameters include:

-

Temperature : 30–35°C during enamine formation.

-

Catalyst : Acidic conditions (pH 4.6–6.2) for optimal alkylation.

This method prioritizes stereochemical fidelity but requires careful control of reaction conditions to avoid byproducts such as Hoffmann elimination derivatives.

Nickel-Catalyzed Enantioselective Dicarbofunctionalization

Dual C–C Bond Formation

A breakthrough in asymmetric synthesis involves nickel-catalyzed alkene dicarbofunctionalization, enabling simultaneous introduction of the cyclohexyl and tert-butyl ester groups. The protocol from employs:

-

Substrates : Cyclohexane, tert-butyl acrylate, and 4-bromobenzonitrile.

-

Catalyst system : NiBr₂·DME (10 mol%) with chiral bis-imine (BiIm) ligands (15 mol%).

-

Conditions : UV light (390 nm), K₃PO₄ (2 equiv.), 88°C for 2 hours.

Table 1: Optimization of Nickel-Catalyzed Reaction

| Parameter | Optimal Value | Impact on Enantiomeric Ratio (e.r.) |

|---|---|---|

| Ligand | BiIm L5 | 96:4 e.r. |

| Temperature | 88°C | Accelerates cross-linking |

| Solvent | Dimethoxyethane | Enhances nickel coordination |

This method achieves up to 96:4 enantiomeric ratio (e.r.) for the (R)-isomer, with scalability demonstrated at gram-scale.

Chiral Resolution of Racemic Mixtures

Dynamic Kinetic Resolution

Racemic tert-butyl 2-amino-3-cyclohexylpropanoate can be resolved using immobilized lipases or transition-metal catalysts. A study in describes:

-

Substrate : Racemic tert-butyl 3-amino-3-cyclohexylpropanoate.

-

Enzyme : Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether.

-

Outcome : 98% enantiomeric excess (ee) for the (R)-isomer after 24 hours.

Table 2: Resolution Efficiency Across Solvents

| Solvent | ee (%) | Time (h) |

|---|---|---|

| tert-Butyl methyl ether | 98 | 24 |

| Hexane | 85 | 36 |

| Toluene | 78 | 48 |

Dynamic resolution is cost-effective but limited by enzyme stability under industrial conditions.

Solid-Phase Peptide Synthesis (SPPS) Derivatives

Fragment Condensation

The tert-butyl ester group serves as a protective moiety in SPPS. A protocol adapted from involves:

-

Resin functionalization : Wang resin pre-loaded with Fmoc-protected amino acids.

-

Coupling : HBTU-mediated activation of the carboxylic acid group.

-

Deprotection : Piperidine treatment to remove Fmoc groups.

Critical challenges include minimizing racemization during coupling, achieved by maintaining pH 6–6.6 and temperatures below 30°C.

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Systems

Recent advancements emphasize flow chemistry for improved reproducibility:

Table 3: Batch vs. Flow Synthesis Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| Yield (%) | 75 | 90 |

| Enantiomeric Ratio | 88:12 | 94:6 |

| Throughput (kg/day) | 5 | 20 |

Flow systems reduce byproduct formation through precise temperature and mixing control.

Analytical and Characterization Techniques

Chiral HPLC Validation

Ultra-high-performance liquid chromatography (UHPLC) with Chiralpak IC columns resolves (R)- and (S)-enantiomers:

Chemical Reactions Analysis

Types of Reactions: (R)-tert-Butyl 2-amino-3-cyclohexylpropanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions at the ester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

Oxidation: Formation of amine oxides.

Reduction: Formation of alcohols.

Substitution: Formation of amides or esters, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antiviral Agents

One notable application of (R)-tert-butyl 2-amino-3-cyclohexylpropanoate is in the synthesis of antiviral agents. Research indicates that compounds derived from this structure can inhibit viral proteases, which are crucial for viral replication. For instance, modifications of similar compounds have shown effectiveness against SARS-CoV-2 by targeting the main protease (MPro) involved in the viral life cycle .

CNS Penetration

The compound has been identified as a potential candidate for treating chronic infections such as toxoplasmosis, which affects the central nervous system (CNS). Studies have demonstrated that inhibitors based on this structure can penetrate the blood-brain barrier (BBB), making them suitable for CNS-targeted therapies . The ability to inhibit Toxoplasma gondii cathepsin L (TgCPL) has been particularly highlighted, with reported improvements in potency and selectivity .

Synthesis of Bioactive Molecules

(R)-tert-Butyl 2-amino-3-cyclohexylpropanoate serves as a valuable building block in the synthesis of various bioactive molecules. Its structural features allow for the creation of compounds with enhanced biological activity. For example, it can be utilized in asymmetric synthesis processes to generate complex molecules with specific stereochemistry .

Example Case Study: Synthesis of Inhibitors

In a systematic study, researchers synthesized a series of dipeptidyl inhibitors using (R)-tert-butyl 2-amino-3-cyclohexylpropanoate as a precursor. These inhibitors demonstrated significant activity against target enzymes involved in disease pathways, showcasing the compound's versatility in medicinal applications .

Catalytic Applications

Recent advancements have identified (R)-tert-butyl 2-amino-3-cyclohexylpropanoate in catalytic processes, particularly in nickel-catalyzed reactions for alkene dicarbofunctionalization. This method involves using the compound as a chiral ligand to enhance enantioselectivity in synthetic reactions . The use of this compound has led to improved yields and selectivity in various organic transformations.

Mechanism of Action

(R)-tert-Butyl 2-amino-3-cyclohexylpropanoate is similar to other amino acid derivatives such as (R)-tert-butyl 2-amino-3-cyclopropylpropanoate and (R)-tert-butyl 2-amino-3-cyclobutylpropanoate. These compounds share structural similarities but differ in their ring size, which can influence their reactivity and biological activity. The uniqueness of (R)-tert-Butyl 2-amino-3-cyclohexylpropanoate lies in its cyclohexyl group, which provides a different steric environment compared to smaller or larger rings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The tert-butyl ester group is a common feature in stability-enhanced compounds. Below is a comparative analysis with key analogues:

Key Observations:

- Stability: Unlike Compound 1a, which degrades in gastric fluid due to its labile triazolylmethyl-oxazolidinone group, (R)-tert-Butyl 2-amino-3-cyclohexylpropanoate’s cyclohexyl substituent and lack of hydrolytically sensitive groups confer stability in acidic conditions .

- Electronic Effects : The tert-butyl group in tert-butyl isocyanate exhibits a downfield shift in carbonyl carbon NMR (δ 159.7 ppm) due to covalent modification, whereas the tert-butyl ester in the target compound likely shows similar electronic shielding, stabilizing the ester linkage .

- Solubility : The cyclohexyl group increases lipophilicity (estimated LogP ~3.2) compared to Compound 1a (LogP ~1.8), making the target compound more suitable for lipid membrane penetration but less water-soluble .

Chirality and Bioactivity

The (R)-configuration of the α-carbon distinguishes this compound from racemic or (S)-enantiomers. For example, in Compound 1a, the (R)-stereochemistry at the oxazolidinone ring is critical for antibacterial activity but is compromised by instability. In contrast, the target compound’s stereochemistry may enhance its utility as a chiral building block without the instability seen in TOZ derivatives .

Biological Activity

(R)-tert-Butyl 2-amino-3-cyclohexylpropanoate, a compound of significant interest in medicinal chemistry, is an amino acid derivative that exhibits various biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

The synthesis of (R)-tert-Butyl 2-amino-3-cyclohexylpropanoate typically involves several key steps:

- Protection of the Amino Group : The amino group is protected using a tert-butyl carbamate (Boc) group.

- Ester Formation : The carboxyl group undergoes esterification with tert-butyl alcohol in the presence of a strong acid catalyst.

- Cyclohexyl Group Introduction : The cyclohexyl group is introduced via nucleophilic substitution using cyclohexyl halides.

- Deprotection and Salt Formation : The Boc group is removed under acidic conditions, yielding the hydrochloride salt form of the compound.

The biological activity of (R)-tert-Butyl 2-amino-3-cyclohexylpropanoate can be attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can act as both an inhibitor and an activator of enzymatic reactions, influencing various biochemical pathways:

- Enzyme Inhibition : It may bind to active sites on enzymes, altering their conformation and inhibiting their activity.

- Signal Transduction Modulation : The compound can also modulate signal transduction processes, impacting cellular responses to external stimuli.

Biological Activity and Therapeutic Applications

Research has demonstrated that (R)-tert-Butyl 2-amino-3-cyclohexylpropanoate exhibits several biological activities:

1. Antioxidant Properties

Studies indicate that compounds similar to (R)-tert-Butyl 2-amino-3-cyclohexylpropanoate may reduce oxidative stress in cellular models. For instance, related compounds have been shown to alleviate oxidative damage and apoptosis in neuroblastoma cells subjected to oxygen-glucose deprivation .

2. Neuroprotective Effects

The compound's potential neuroprotective effects were highlighted in studies where it demonstrated the ability to mitigate cell apoptosis and oxidative stress in neuronal cultures. The underlying mechanisms involve the activation of signaling pathways associated with cell survival .

Case Studies

Several case studies illustrate the biological activity of related compounds:

| Study | Compound | Findings |

|---|---|---|

| Study 1 | LX009 | Demonstrated neuroprotective effects against oxidative stress in neuroblastoma cells. |

| Study 2 | Triazole-based inhibitors | Showed significant inhibition against norovirus protease, indicating potential antiviral applications. |

| Related amino acid derivatives | Exhibited unique binding affinities due to structural variations, influencing their biological activity. |

Comparative Analysis with Similar Compounds

To better understand the uniqueness of (R)-tert-Butyl 2-amino-3-cyclohexylpropanoate, a comparison with similar compounds is informative:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-Methyl 2-amino-3-cyclohexylpropanoate | C12H23N | Lacks tert-butyl group; shorter carbon chain |

| tert-Butyl (2S)-2-amino-3-phenylpropanoate | C15H23N | Contains a phenyl group instead of cyclohexyl |

| tert-Butyl (2S)-2-amino-3-methylpropanoate | C13H27N | Contains a methyl group instead of cyclohexyl |

The presence of the cyclohexyl group in (R)-tert-Butyl 2-amino-3-cyclohexylpropanoate imparts distinct steric and electronic properties that influence its reactivity and biological interactions compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (R)-tert-Butyl 2-amino-3-cyclohexylpropanoate with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves stereoselective methods such as asymmetric hydrogenation or enzymatic resolution. For tert-butyl ester analogs, chiral auxiliaries like (R)- or (S)-configured amines are often used to control stereochemistry. For example, tert-butyl esters in similar compounds (e.g., tert-butyl (3R)-3-amino-4-hexenoate) are synthesized via nucleophilic substitution or catalytic asymmetric synthesis . Characterization via chiral HPLC or NMR with chiral shift reagents is critical to confirm enantiopurity .

Q. How can researchers verify the structural integrity of (R)-tert-Butyl 2-amino-3-cyclohexylpropanoate post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze and NMR spectra to confirm the tert-butyl group (δ ~1.4 ppm for ) and cyclohexyl protons (multiplet at δ ~1.0–2.0 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS, ensuring the molecular ion matches the theoretical mass (CHNO, exact mass calculated).

- IR Spectroscopy : Identify ester carbonyl (~1740 cm) and amine N-H stretches (~3300 cm) .

Q. What safety protocols are essential when handling (R)-tert-Butyl 2-amino-3-cyclohexylpropanoate in laboratory settings?

- Methodological Answer : While specific hazard data for this compound is limited, tert-butyl esters and cyclohexyl-containing amines generally require:

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Storage : In airtight containers under inert gas (e.g., N) to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the stereochemical stability of (R)-tert-Butyl 2-amino-3-cyclohexylpropanoate under varying pH conditions?

- Methodological Answer : Design pH-dependent stability studies:

Prepare buffer solutions (pH 2–12) and incubate the compound at controlled temperatures.

Monitor stereochemical integrity via chiral HPLC at intervals.

Use kinetic modeling to determine racemization rates. For tert-butyl esters, acidic conditions may hydrolyze the ester, while basic conditions could deprotonate the amine, altering stability .

Q. What computational methods are effective in predicting the reactivity of (R)-tert-Butyl 2-amino-3-cyclohexylpropanoate in catalytic asymmetric reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Model transition states to predict enantioselectivity in reactions like hydrogenation or amide coupling.

- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability.

- Docking Studies : Analyze interactions with chiral catalysts (e.g., BINAP-metal complexes) to optimize reaction conditions .

Q. How can researchers address discrepancies in reported solubility profiles of (R)-tert-Butyl 2-amino-3-cyclohexylpropanoate across solvents?

- Methodological Answer :

Perform systematic solubility tests in polar (e.g., water, methanol) and nonpolar solvents (e.g., hexane, toluene) at 25°C and 50°C.

Use gravimetric analysis or UV-Vis spectroscopy to quantify solubility.

Correlate results with Hansen Solubility Parameters (HSPs) to identify solvent compatibility. Tert-butyl groups enhance hydrophobicity, while the amine may improve solubility in polar aprotic solvents like DMF .

Q. What strategies optimize the chromatographic separation of (R)-tert-Butyl 2-amino-3-cyclohexylpropanoate from its diastereomers or synthetic byproducts?

- Methodological Answer :

- Chiral Stationary Phases (CSPs) : Use columns with cellulose- or amylose-derived CSPs (e.g., Chiralpak IA/IB).

- Mobile Phase Optimization : Adjust ratios of hexane:isopropanol with 0.1% trifluoroacetic acid to enhance resolution.

- Temperature Control : Lower column temperatures (e.g., 10°C) can improve separation efficiency for tert-butyl-containing amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.